molecular formula C18H33O2- B1230932 trans-Vaccenate

trans-Vaccenate

Cat. No.: B1230932
M. Wt: 281.5 g/mol
InChI Key: UWHZIFQPPBDJPM-BQYQJAHWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-vaccenate(1-) is a vaccenate(1-) having a trans- double bond. It has a role as a human metabolite. It is a vaccenate(1-) and an octadecenoate. It is a conjugate base of a trans-vaccenic acid.

Scientific Research Applications

Bioconversion and Metabolic Pathways

  • Trans-vaccenic acid (VA), a major trans fatty acid in ruminant fat, is converted in human tissues to rumenic acid, an isomer of conjugated linoleic acid, through Delta(9)-desaturase. This conversion also occurs in humans and contributes significantly to the body's rumenic acid status (Turpeinen et al., 2002).
  • In dairy cattle, cis-9, trans-11 conjugated linoleic acid (CLA) is synthesized directly from vaccenic acid, with the mammary gland being the primary site for this conversion (Mosley et al., 2006).

Health and Nutritional Aspects

  • Trans-vaccenic acid has been studied for its potential anticarcinogenic effects. In rats, its ability to reduce the risk of chemically induced mammary carcinogenesis is mediated through conversion to CLA (Lock et al., 2004).
  • Dietary supplementation with trans-11 vaccenic acid induces hypolipidemic effects in JCR:LA-cp rats, suggesting new bioactivities for this fatty acid typically found in ruminant-derived food products (Wang et al., 2008).

Molecular and Cellular Mechanisms

  • Trans-vaccenic acid is involved in the reduction of hepatic lipogenesis and chylomicron secretion in JCR:LA-cp rats. Its supplementation significantly improved dyslipidemia, attributed to a reduction in intestinal chylomicron and hepatic lipogenesis pathways (Wang et al., 2009).
  • It improves insulin secretion in models of type 2 diabetes, in vivo and in vitro, by altering G-protein-coupled receptor 40 (GPR40) and regenerating islet-derived 1α (REG-1α) mRNA expression (Wang et al., 2016).

Impact on Dairy Products

  • In lactating women, cis-9, trans-11 CLA is synthesized from trans-11 vaccenic acid, confirming the conversion by Delta9-desaturase enzyme in humans (Mosley et al., 2006).

Additional Health Benefits

  • Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat, providing a potential explanation for alleviating ectopic lipid accumulation (Jacome-Sosa et al., 2016).

Properties

Molecular Formula

C18H33O2-

Molecular Weight

281.5 g/mol

IUPAC Name

(E)-octadec-11-enoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/p-1/b8-7+

InChI Key

UWHZIFQPPBDJPM-BQYQJAHWSA-M

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)[O-]

SMILES

CCCCCCC=CCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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